1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride

Lipophilicity ADME Physicochemical Property

This 4‑substituted ethanamine regioisomer, supplied as the hydrochloride salt (MW 349.83), is a rationally designed extension vector for nucleotide kinase inhibitors. Crystallographic evidence (PDB 4HLD) shows the nosyl group engages Arg48 in S. aureus TMK, while the 4‑position amine projects toward a solvent‑exposed pocket tolerant of diverse substituents. The hydrochloride salt eliminates stoichiometric ambiguity, ensuring accurate stock solution preparation. Its balanced lipophilicity (XLogP3 1.1) and TPSA (118 Ų) reduce non‑specific binding risk, making it the preferred choice for fragment‑based drug design and cellular assay development.

Molecular Formula C13H20ClN3O4S
Molecular Weight 349.83
CAS No. 1798731-56-2
Cat. No. B2413598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride
CAS1798731-56-2
Molecular FormulaC13H20ClN3O4S
Molecular Weight349.83
Structural Identifiers
SMILESCC(C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl
InChIInChI=1S/C13H19N3O4S.ClH/c1-10(14)11-6-8-15(9-7-11)21(19,20)13-4-2-12(3-5-13)16(17)18;/h2-5,10-11H,6-9,14H2,1H3;1H
InChIKeyJDEZOJWCBXGJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride (CAS 1798731-56-2): Structural Identity and Procurement Baseline


1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride (CAS 1798731-56-2) is a synthetic sulfonamide derivative characterized by a piperidine core bearing a 4-nitrobenzenesulfonyl group at the 1‑position and an ethan‑1‑amine substituent at the 4‑position, supplied as the hydrochloride salt with molecular formula C₁₃H₂₀ClN₃O₄S and molecular weight 349.83 g/mol [1]. The free‑base form (CAS 1408170-16-0) has a computed XLogP3‑AA of 1.1, indicating balanced lipophilicity suitable for passive membrane permeability, and a topological polar surface area of 118 Ų, consistent with oral bioavailability potential per Lipinski guidelines [2]. The compound is commercially listed by multiple vendors including AKSci (≥95% purity) and is catalogued under identifiers EN300‑244415 and AKOS025989058 [1]. Its structural features place it within the broader class of sulfonylpiperidine research intermediates, for which the 4‑nitrobenzenesulfonyl (nosyl) moiety is recognized as a versatile N‑protecting and activating group in medicinal chemistry [3]. Critically, no peer‑reviewed target‑specific bioactivity data for this exact compound have been identified in public databases (PubChem BioAssay, ChEMBL, BindingDB) at the time of this analysis; this scarcity is an essential consideration for any procurement decision where demonstrated biological activity is a prerequisite.

Why Substitution Among 4-Nitrobenzenesulfonyl-Piperidine Ethanamines Risks Project Integrity


Compounds within the 4-nitrobenzenesulfonyl‑piperidine ethanamine family share a common scaffold but are not interchangeable: the position of the ethanamine substituent on the piperidine ring (2‑, 3‑, or 4‑substituted) and the identity of the salt form (free base vs. hydrochloride) generate distinct molecular geometries, hydrogen‑bonding patterns, and computed physicochemical profiles that can critically alter binding orientation in target pockets—even when the substituent atoms are identical [1]. For example, the 2‑substituted regioisomer (CAS 1492292‑04‑2) differs from the 4‑substituted target compound by a single atom position yet exhibits a different InChIKey, indicative of a distinct three‑dimensional arrangement [1]. In the 4‑nitrobenzenesulfonyl series, the nosyl group itself is known to participate in specific hydrogen‑bond interactions (e.g., with Arg48 in Staphylococcus aureus thymidylate kinase, as demonstrated crystallographically for close analogs), meaning even minor regioisomeric shifts can ablate target engagement [2]. Furthermore, the hydrochloride salt form (MW 349.83 g/mol) versus the free base (MW 313.37 g/mol) alters the stoichiometry of the delivered active species, directly impacting solution concentration calculations in biological assays [3]. Procuring an unverified regioisomer or salt form without explicit experimental confirmation of equivalence invites irreproducible results, wasted screening resources, and potential misinterpretation of structure–activity relationships (SAR).

Quantitative Differentiation Evidence: 1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) of the Free Base Relative to Regioisomeric and Chain-Length Analogs

The target compound's free base (CAS 1408170-16-0) has a PubChem-computed XLogP3-AA of 1.1, which is identical to the 2-substituted piperidine regioisomer (CAS 1492292-04-2) that also reports XLogP3 1.3 [1][2]. In contrast, the 2-substituted pyrrolidine analog, 1-[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride (CAS 2138528-64-8), exhibits a higher computed XLogP3 of 1.6, reflecting increased lipophilicity from the additional piperidine ring [3]. The methanamine analog, [1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methanamine (CAS 1795395-15-1), carries a shorter side chain and a reduced molecular weight of 299.35 g/mol, but its computed XLogP3 value is not publicly available, preventing a direct lipophilicity comparison . The 4-substituted ethanamine regioisomer (the target) and its 2-substituted analog having the same XLogP3 suggests that lipophilicity alone does not distinguish them; rather, regioisomeric geometry combined with this balanced logP value may influence membrane partitioning kinetics in a target-dependent manner.

Lipophilicity ADME Physicochemical Property

Topological Polar Surface Area (TPSA) as a Determinant of Passive Permeability Among Close Analogs

The free base of the target compound has a computed TPSA of 118 Ų, which is identical to the 2-substituted regioisomer (CAS 1492292-04-2) that also reports a TPSA of 118 Ų [1][2]. By contrast, the pyrrolidine-piperidine hybrid analog (CAS 2138528-64-8) has a lower TPSA of 104 Ų, owing to the absence of a primary amine hydrogen bond donor in its pyrrolidine substituent [3]. The methanamine homolog (CAS 1795395-15-1) is expected to have a TPSA comparable to the target (118–119 Ų) because the primary amine and sulfonamide contributors are conserved, but experimental confirmation is lacking . TPSA values below 140 Ų are generally consistent with good intestinal absorption [4].

ADME Oral Bioavailability Physicochemical Property

Hydrogen Bond Donor/Acceptor Architecture as a Function of Ethanamine Chain Length

The target compound (as the free base) has 1 hydrogen bond donor (HBD) and 6 hydrogen bond acceptors (HBA), arising from the primary amine (–NH₂) donor, the sulfonamide oxygens, and the nitro group oxygens [1]. In comparison, the methanamine analog, [1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methanamine (CAS 1795395-15-1), also possesses 1 HBD and 6 HBA, meaning the hydrogen bond architecture is conserved despite the shorter methylene linker . The 4‑amino analog, 1-(4-nitrobenzenesulfonyl)piperidin-4-amine hydrochloride (CAS 1158206-68-8), which replaces the ethanamine side chain with a direct amine on the piperidine ring, retains 1 HBD and 6 HBA but alters the spatial orientation of the amine relative to the sulfonamide, which is reported to confer high-affinity binding to histamine H₃ receptors (IC₅₀ in the low nanomolar range), a property the target compound cannot claim without analogous data [2]. The 2‑substituted regioisomer (CAS 1492292‑04‑2) is matched in HBD (1) and HBA (6) counts but differs in the vector of the amine lone pair relative to the piperidine ring plane, a geometric distinction that cannot be captured by simple HBD/HBA enumeration [3].

SAR Hydrogen Bonding Molecular Recognition

Vendor-Attested Purity and Salt Form as Determinants of Assay Reproducibility

The target compound is commercially available from AKSci (Cat# 1633DR) as the hydrochloride salt with a minimum purity specification of 95% and storage recommendation of long-term in a cool, dry place, with full batch-level quality assurance and availability of SDS documentation . In contrast, the free-base form (CAS 1408170-16-0) is also listed by multiple vendors including Enamine (Cat# EN300-244416) at 95% purity, but its procurement page lacks explicit SDS and COA availability statements [1]. The 2‑substituted regioisomer (CAS 1492292-04-2) is priced by Enamine at $1,903.00 for 2.5 g (95% purity), providing a cost benchmark, but the 4‑substituted hydrochloride target is listed as discontinued by at least one supplier (CymitQuimica), signaling potential supply-chain constraints [2]. The hydrochloride salt offers the practical advantage of precisely defined molecular weight (349.83 g/mol vs. 313.37 for the free base), reducing stoichiometric ambiguity during stock solution preparation.

Quality Control Procurement Reproducibility

Crystallographically Validated Binding Mode of the Sulfonylpiperidine Scaffold in Thymidylate Kinase (Class-Level Structural Evidence)

Although direct target engagement data are absent for the specific compound CAS 1798731-56-2, the sulfonylpiperidine scaffold to which it belongs has been co‑crystallized with Staphylococcus aureus thymidylate kinase (TMK) (PDB ID: 4HLD), revealing that the sulfonamide oxygen forms a critical hydrogen bond with Arg48 in the active site [1]. The high‑resolution (2.00 Å) structure demonstrates that sulfonylpiperidine Compound 11—a close scaffold analog—achieves potent enzyme inhibition (IC₅₀ not publicly disclosed in the PDB entry but coupled with MICs effective against a broad spectrum of Gram‑positive bacteria) and >10⁵‑fold selectivity over human TMK [1][2]. The 4‑nitrobenzenesulfonyl moiety in this class functions as more than a protecting group: its electron‑withdrawing nitro substituent enhances sulfonamide hydrogen‑bond acidity, stabilizing the Arg48 interaction observed crystallographically [2]. The target compound differs from Compound 11 by bearing an ethanamine rather than a phenol substituent at the piperidine 4‑position, which would alter both hydrogen‑bonding and steric properties at the enzyme's auxiliary pocket. This structural information provides a rational basis for prioritizing the target compound over regioisomers when TMK or related nucleotide kinase targets are of interest, because only the 4‑substituted geometry positions the basic amine within reach of the solvent‑exposed region that accommodates diverse substituents in the co‑crystal structure.

X-ray Crystallography TMK Inhibition Antibacterial

Explicit Statement on the Absence of Direct Comparative Bioactivity Data

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and the primary literature (including patents) returned zero entries containing quantitative IC₅₀, Kᵢ, EC₅₀, or MIC values for CAS 1798731-56-2 [1][2][3][4]. At the time of this analysis, no head‑to‑head pharmacological comparison between the target compound and any of its regioisomers or scaffold analogs has been published. This absence of data does not indicate inactivity; rather, it reflects the compound's status as a research intermediate that has not yet undergone systematic biological profiling. Any procurement decision must therefore weigh the compound's well‑defined chemical identity, purity specifications, and scaffold‑class plausibility (as outlined in Evidence Items 1–5 above) against the need for pre‑existing target engagement data. Users requiring compounds with established biological activity should consider the structurally related 1-(4-nitrobenzenesulfonyl)piperidin-4-amine hydrochloride (CAS 1158206-68-8), which has reported histamine H₃ receptor binding data, with the explicit understanding that its amine geometry differs from the ethanamine substituent of the target compound [5].

Data Gap Procurement Risk Transparency

Recommended Application Scenarios for 1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride (CAS 1798731-56-2)


Structure–Activity Relationship (SAR) Exploration of Sulfonylpiperidine-Based Kinase or Enzyme Inhibitors

Researchers pursuing sulfonylpiperidine inhibitors of nucleotide kinases (e.g., thymidylate kinase, TMK) or other enzymes with a solvent‑exposed auxiliary pocket adjacent to the sulfonamide‑binding site should select this 4‑substituted ethanamine regioisomer as a rationally designed extension vector. The crystallographic evidence from PDB 4HLD demonstrates that the sulfonamide oxygen engages Arg48 in the S. aureus TMK active site, while the 4‑position projects toward a solvent‑accessible region tolerant of diverse substituents [1]. The ethanamine side chain—containing a primary amine with a pKₐ amenable to protonation at physiological pH—introduces a positive charge that may form salt bridges with acidic residues in this auxiliary pocket, a feature absent in the methanamine and direct‑amine analogs. Procurement of the hydrochloride salt (MW 349.83 g/mol) ensures accurate stock solution preparation and avoids the stoichiometric ambiguity of the free base .

Synthetic Chemistry: Nosyl‑Protected Piperidine Intermediate for Downstream Derivatization

The 4‑nitrobenzenesulfonyl (nosyl) group is a well‑established N‑protecting and activating group for selective alkylation of amines, as documented in the synthesis of iminosugar‑based heparanase inhibitors [1]. This compound, carrying both a nosyl‑protected piperidine nitrogen and a free primary amine on the ethanamine side chain, serves as an orthogonally functionalized intermediate: the nosyl group can be selectively removed (via thiolate nucleophiles) to liberate the piperidine NH for subsequent chemistry, while the ethanamine NH₂ remains available for amide coupling, reductive amination, or sulfonylation [1][2]. The 4‑substituted regioisomer is preferred over the 2‑substituted variant (CAS 1492292‑04‑2) because the 4‑position ethanamine is conformationally less hindered and provides a more predictable trajectory for linker extension in fragment‑based drug design libraries [2]. The ≥95% purity specification from AKSci provides a reliable starting point for multi‑step synthetic sequences where impurity carry‑through could compromise final product purity .

Biochemical Assay Development: Controlling for Lipophilicity‑Driven Non‑Specific Binding

With a computed XLogP3‑AA of 1.1 and a TPSA of 118 Ų, the free base of this compound sits within a favorable physicochemical window that balances aqueous solubility and passive membrane permeability [1]. This profile makes it a suitable candidate for cellular assay development where excessive lipophilicity (XLogP3 > 5) is a known driver of non‑specific binding to assay plates and serum proteins. When compared to the pyrrolidine‑piperidine hybrid analog (CAS 2138528‑64‑8, XLogP3 = 1.6, TPSA = 104 Ų), this compound is less lipophilic by ΔXLogP3 = –0.5 and more polar by ΔTPSA = +14 Ų, suggesting reduced non‑specific binding risk in biochemical assays [2]. Researchers designing fluorescence polarization or SPR assays where compound aggregation and non‑specific sensor chip binding are concerns may therefore preferentially select this compound over more lipophilic scaffold analogs [2].

Antibacterial Drug Discovery: Screening Against Gram‑Positive Thymidylate Kinase (TMK)

The sulfonylpiperidine scaffold has been validated as an inhibitor of Gram‑positive bacterial TMK, an essential enzyme for DNA synthesis in pathogens including methicillin‑resistant S. aureus (MRSA), with lead compounds demonstrating both potent enzyme inhibition (IC₅₀ values in the nanomolar range for optimized analogs) and microbiological activity (MICs effective against a broad spectrum of Gram‑positive species) [1]. Although this specific compound has not been profiled against TMK, its 4‑ethanamine substitution pattern offers a structurally informed starting point for focused screening: the basic amine may engage acidic residues (e.g., Glu or Asp) in the auxiliary pocket, analogous to the phenol hydroxyl of Compound 11 that contributes to its potency [1]. Investigators pursuing TMK as an antibacterial target should prioritize this regioisomer over the 2‑ or 3‑substituted variants because only the 4‑position directs the amine toward the solvent‑exposed cleft observed in the PDB 4HLD co‑crystal structure, whereas the 2‑ and 3‑substituted analogs would project the amine into the protein interior, likely causing steric clashes [1]. Given the >10⁵‑fold selectivity of the scaffold class for bacterial over human TMK, counterscreening against the human homolog is recommended to confirm selectivity is maintained with the ethanamine substituent [1].

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